molecular formula C12H15NOS B3929680 N-cyclopropyl-2-(phenylthio)propanamide CAS No. 6415-28-7

N-cyclopropyl-2-(phenylthio)propanamide

Cat. No. B3929680
CAS RN: 6415-28-7
M. Wt: 221.32 g/mol
InChI Key: XEPXOKZIPVNWEW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(phenylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular formula of C12H15NOS. In

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-2-(phenylthio)propanamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and neurological disorders. It has also been shown to have low toxicity and good bioavailability. The limitations of using this compound in lab experiments include its limited solubility in water and the need for optimization of reaction conditions to improve the yield of the product.

Future Directions

There are several future directions for the research on N-cyclopropyl-2-(phenylthio)propanamide. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield of the product and reduce the production cost. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on various signaling pathways and enzymes. Finally, the development of analogs of this compound with improved pharmacokinetic properties and therapeutic efficacy is also an important future direction.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it an attractive compound for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its therapeutic potential and develop analogs with improved pharmacokinetic properties and therapeutic efficacy.

Scientific Research Applications

N-cyclopropyl-2-(phenylthio)propanamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects on cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been studied for its potential to improve cognitive function.

properties

IUPAC Name

N-cyclopropyl-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-9(12(14)13-10-7-8-10)15-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPXOKZIPVNWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387618
Record name N-CYCLOPROPYL-2-PHENYLSULFANYL-PROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6415-28-7
Record name N-CYCLOPROPYL-2-PHENYLSULFANYL-PROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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